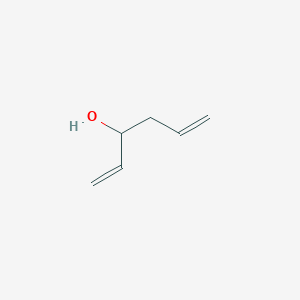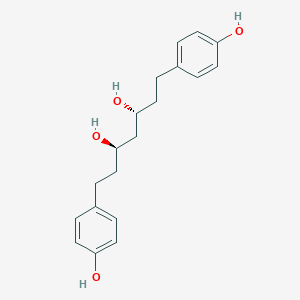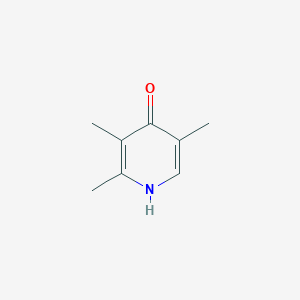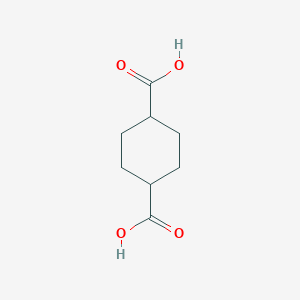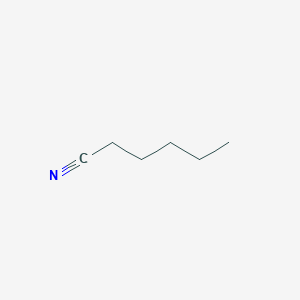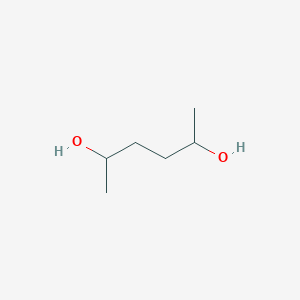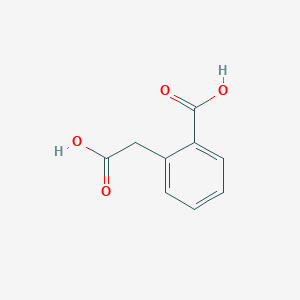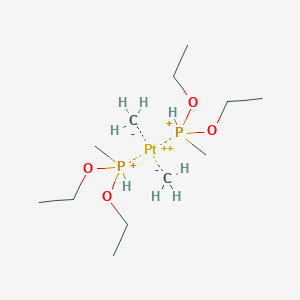
Platinum, bis(triethylphosphite-p)dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, bis(triethylphosphite-p)dimethyl- is a complex compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Pt(dba)(TEP)2 and is widely used in various fields such as catalysis, organic synthesis, and materials science. In
科学的研究の応用
Pt(dba)(TEP)2 has a wide range of applications in scientific research. One of the most significant applications of this compound is in catalysis. Pt(dba)(TEP)2 has been shown to be an effective catalyst in various reactions such as the hydrogenation of alkenes, the reduction of nitro compounds, and the oxidation of alcohols. Additionally, this compound has been used in organic synthesis as a reagent for the preparation of various organic compounds.
作用機序
The mechanism of action of Pt(dba)(TEP)2 is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, activating the substrate and facilitating the reaction. The triethylphosphite ligands on the Pt center play a crucial role in the catalytic activity of Pt(dba)(TEP)2.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Pt(dba)(TEP)2. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
実験室実験の利点と制限
One of the significant advantages of Pt(dba)(TEP)2 is its high catalytic activity. This compound has been shown to be effective in various reactions, and its use can significantly improve reaction yields and selectivity. However, one of the limitations of Pt(dba)(TEP)2 is its high cost, which can limit its use in large-scale applications.
将来の方向性
There are several future directions for the research on Pt(dba)(TEP)2. One of the significant areas of research is the development of new catalytic reactions using this compound. Additionally, there is a need for more studies on the mechanism of action of Pt(dba)(TEP)2 to gain a better understanding of its catalytic activity. Finally, there is a need for the development of more cost-effective synthesis methods for this compound to make it more accessible for large-scale applications.
Conclusion:
In conclusion, Pt(dba)(TEP)2 is a complex compound with significant potential in various fields such as catalysis, organic synthesis, and materials science. The synthesis method for this compound is well-established, and its scientific research applications are vast. The mechanism of action of Pt(dba)(TEP)2 is not fully understood, but it is believed to act as a Lewis acid catalyst. This compound has limited adverse effects on living organisms, and its high catalytic activity is a significant advantage. However, its high cost is a limitation that needs to be addressed. There are several future directions for research on Pt(dba)(TEP)2, including the development of new catalytic reactions, more studies on its mechanism of action, and the development of more cost-effective synthesis methods.
合成法
Pt(dba)(TEP)2 can be synthesized through the reaction of Pt(dba)2 with triethylphosphite. The reaction proceeds under mild conditions and produces a high yield of the desired product. The synthesis process has been well-established and is widely used in research laboratories.
特性
CAS番号 |
127620-12-6 |
|---|---|
製品名 |
Platinum, bis(triethylphosphite-p)dimethyl- |
分子式 |
C12H34O4P2Pt+2 |
分子量 |
499.4 g/mol |
IUPAC名 |
carbanide;diethoxy(methyl)phosphanium;platinum(2+) |
InChI |
InChI=1S/2C5H13O2P.2CH3.Pt/c2*1-4-6-8(3)7-5-2;;;/h2*4-5H2,1-3H3;2*1H3;/q;;2*-1;+2/p+2 |
InChIキー |
NPNNIHRUEFIPKG-UHFFFAOYSA-P |
SMILES |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
正規SMILES |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
同義語 |
carbanide, diethoxy-methyl-phosphanium, platinum(+2) cation |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



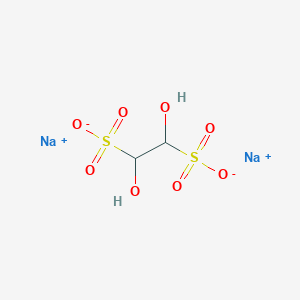
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
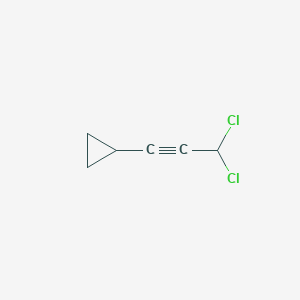
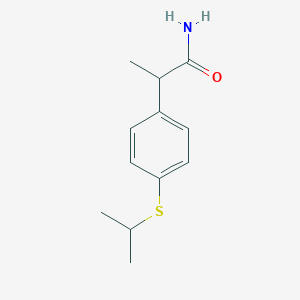
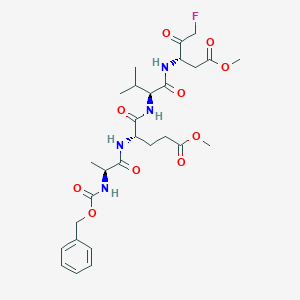
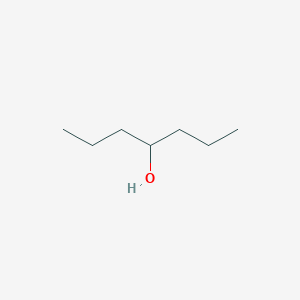
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
